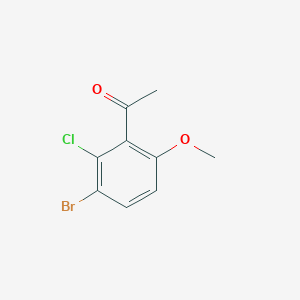![molecular formula C4H8O2S2 B15202835 {[(Methylsulfanyl)methyl]sulfanyl}acetic acid CAS No. 55843-14-6](/img/structure/B15202835.png)
{[(Methylsulfanyl)methyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Methylthio)methyl)thio)acetic acid is an organic compound characterized by the presence of two sulfur atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Methylthio)methyl)thio)acetic acid typically involves the reaction of methylthiomethyl chloride with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the methylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(((Methylthio)methyl)thio)acetic acid can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2-(((Methylthio)methyl)thio)acetic acid can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((Methylthio)methyl)thio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(((Methylthio)methyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antioxidant and antimicrobial activities.
Comparison with Similar Compounds
Methyl 2-(methylthio)acetate: This compound has a similar structure but lacks the additional sulfur atom present in 2-(((Methylthio)methyl)thio)acetic acid.
Ethyl (methylthio)acetate: Similar to methyl 2-(methylthio)acetate, but with an ethyl ester group instead of a methyl ester group.
2-(2-(Methylthio)phenyl)acetic acid: This compound contains a phenyl ring, making it structurally different but still containing the methylthio group.
Uniqueness: 2-(((Methylthio)methyl)thio)acetic acid is unique due to the presence of two sulfur atoms, which can impart distinct chemical and biological properties
Properties
CAS No. |
55843-14-6 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
2-(methylsulfanylmethylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H8O2S2/c1-7-3-8-2-4(5)6/h2-3H2,1H3,(H,5,6) |
InChI Key |
XLLAXIWFCUEJHE-UHFFFAOYSA-N |
Canonical SMILES |
CSCSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
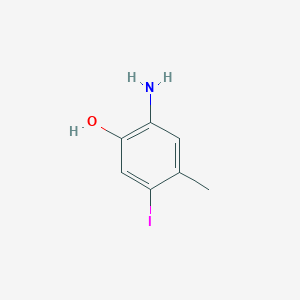
![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)



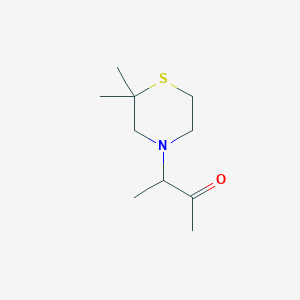
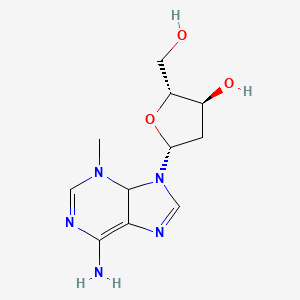
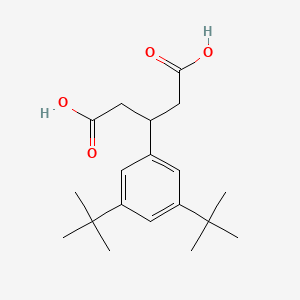
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)
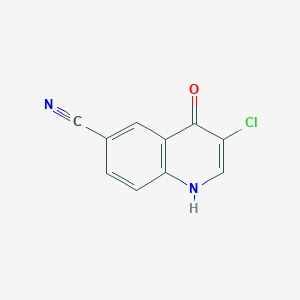
![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
